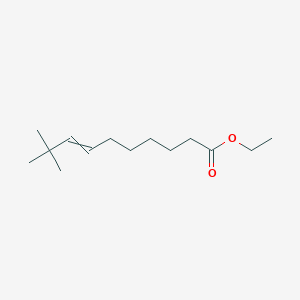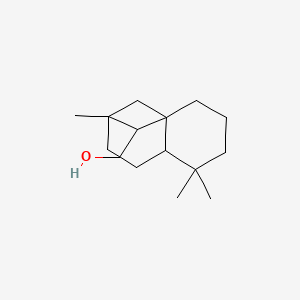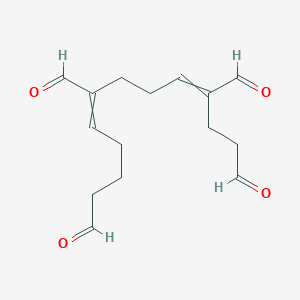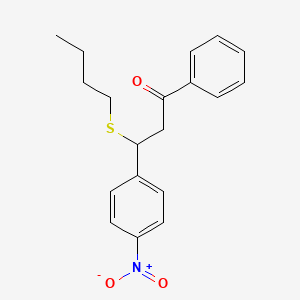![molecular formula C72H50 B12532733 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene CAS No. 819067-36-2](/img/structure/B12532733.png)
9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene is a complex organic compound that belongs to the family of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with fluorenyl groups, followed by purification and characterization using techniques such as X-ray crystallography, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) .
Analyse Chemischer Reaktionen
9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications due to its unique properties In chemistry, it is used as a fluorescent probe and in the development of organic light-emitting diodes (OLEDs) In biology, it serves as a marker for studying cellular processesIndustrially, it is used in the production of advanced materials and as a component in electronic devices .
Wirkmechanismus
The mechanism of action of 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene involves its interaction with specific molecular targets and pathways. The compound exhibits strong fluorescence properties, which are utilized in various applications. Its molecular structure allows it to interact with other molecules, leading to changes in their electronic and photophysical properties. These interactions are crucial for its function in OLEDs and other electronic devices .
Vergleich Mit ähnlichen Verbindungen
9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene is unique compared to other anthracene-based derivatives due to its specific structural features and properties. Similar compounds include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene. These compounds share some photophysical properties but differ in their chemical reactivity and applications. The presence of fluorenyl groups in this compound enhances its stability and fluorescence, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
819067-36-2 |
|---|---|
Molekularformel |
C72H50 |
Molekulargewicht |
915.2 g/mol |
IUPAC-Name |
9,10-bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C72H50/c1-71(2)61-35-19-17-21-45(61)47-39-37-43(41-63(47)71)65-49-23-5-9-27-53(49)67(54-28-10-6-24-50(54)65)69-57-31-13-15-33-59(57)70(60-34-16-14-32-58(60)69)68-55-29-11-7-25-51(55)66(52-26-8-12-30-56(52)68)44-38-40-48-46-22-18-20-36-62(46)72(3,4)64(48)42-44/h5-42H,1-4H3 |
InChI-Schlüssel |
MGXDCOQDSRZZPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)



![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)

![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)


![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
